molecular formula C9H11FN2O B2695796 1-(4-Fluoro-3-methylphenyl)-3-methylurea CAS No. 294849-27-7

1-(4-Fluoro-3-methylphenyl)-3-methylurea

Cat. No. B2695796
CAS RN: 294849-27-7
M. Wt: 182.198
InChI Key: KMENBUGYAJBNKM-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-3-methylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 198.2 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

  • The preparation of novel compounds with 1-(4-Fluoro-3-methylphenyl)-3-methylurea involves reactions that yield good outcomes, characterized by various spectroscopic techniques. A study by Saeed et al. (2011) focused on synthesizing derivatives and analyzing their structural and conformational properties using X-ray diffraction and vibrational spectra, highlighting the planarity of certain groups and the stabilization by intramolecular hydrogen bonds (Saeed et al., 2011).

Reactivity and Molecular Interactions

  • Research on the reactivity of isocyanates with urethanes at high temperatures revealed the formation of allophanates but not isocyanurates, indicating selective reactivity under specific conditions. This study provides insights into the chemical behavior of compounds under high-temperature reactions (Lapprand et al., 2005).

Anion Binding Capabilities

  • The anion binding abilities of adamantane bisurea derivatives, including those with fluorophenyl groups, were explored. These compounds show high selectivity and stability for certain anions in solution, suggesting their potential application in sensing or separation technologies (Blažek et al., 2013).

Herbicide Degradation

  • A novel bacterial consortium capable of degrading phenylurea herbicides was identified, highlighting the synergistic catabolism of herbicides like linuron. This research suggests an eco-friendly approach to mitigating water contamination by herbicides through microbial degradation (Zhang et al., 2018).

Antimicrobial Activity

  • New thiourea derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant effects against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of fluorophenyl ureas in developing novel antimicrobial agents with specific properties (Limban et al., 2011).

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6-5-7(3-4-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENBUGYAJBNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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